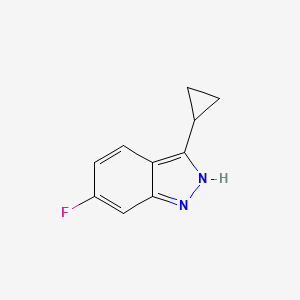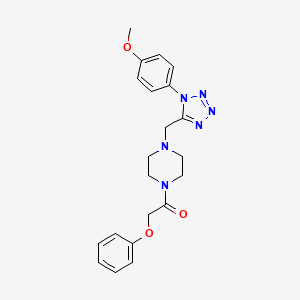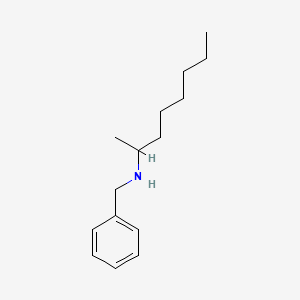
Benzyl(octan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(octan-2-yl)amine is a compound with the molecular formula C15H25N . It is used in various applications, including in the field of pharmaceuticals .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the use of palladium-catalyzed carbonylative aminohomologation of aryl halides . This reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction . Another method involves the use of a highly active Mn (I) pincer catalyst that enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to an octan-2-yl group through an amine linkage .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed carbonylative aminohomologation reactions . It can also react with acids to form salts soluble in water .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 219.37 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Crystallographic Analysis and Structural Determination
Benzyl(octan-2-yl)amine derivatives have been synthesized and analyzed using single crystal X-ray diffraction to unambiguously establish their relative configurations. This method has proven vital in determining the stereochemistry of complex organic compounds, such as benzyl (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate and its related compounds, which are linked by a series of hydrogen bonds in their crystal structures, demonstrating the application of this compound derivatives in advanced material science and stereochemical analysis (Christensen et al., 2011).
Corrosion Inhibition
Research has shown that certain this compound derivatives serve as effective corrosion inhibitors for mild steel in acidic environments. These compounds act as mixed-type inhibitors, with their efficiency increasing alongside inhibitor concentration. The presence of functional groups on the benzene ring of these derivatives significantly influences their inhibitory effectiveness, suggesting their potential use in industrial applications to protect metal surfaces against corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Diversity-Oriented Synthesis
This compound derivatives play a crucial role in the diversity-oriented synthesis of biologically active compounds. Efficient synthetic protocols have been developed for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds using this compound derivatives. These libraries are instrumental in drug discovery, showcasing the derivatives' significance in medicinal chemistry and pharmacology (Qin et al., 2017).
Catalytic Applications
The catalytic properties of this compound derivatives have been explored in various reactions. For instance, iron-catalyzed direct amination of benzyl alcohols to produce benzylamines demonstrates the versatility of these compounds in catalysis. This methodology facilitates the synthesis of secondary and tertiary benzylamines, highlighting the potential of this compound derivatives in sustainable chemical processes and the synthesis of pharmaceutically relevant molecules (Yan, Feringa, & Barta, 2016).
Photoredox Catalysis
In the field of photoredox catalysis, this compound derivatives have been utilized in the synthesis of 2,4,6-trisubstituted pyridines using Eosin Y as a photoredox catalyst. This process underscores the role of this compound derivatives in enabling the construction of complex nitrogen-containing heterocycles under mild conditions, which are crucial in pharmaceuticals and agrochemicals (Rohokale, Koenig, & Dhavale, 2016).
Eigenschaften
IUPAC Name |
N-benzyloctan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-3-4-5-7-10-14(2)16-13-15-11-8-6-9-12-15/h6,8-9,11-12,14,16H,3-5,7,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZBDKMLKMMQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
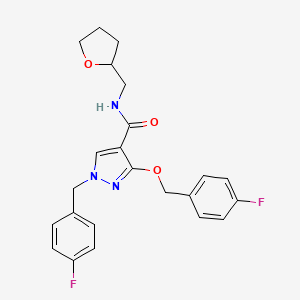

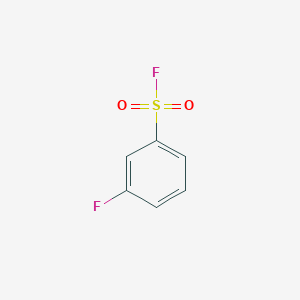
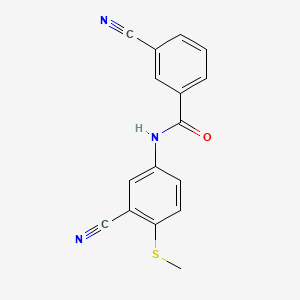
![1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]-](/img/no-structure.png)
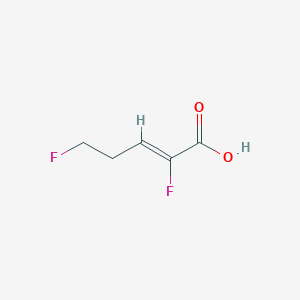


![N~4~-(3-chlorophenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2649872.png)
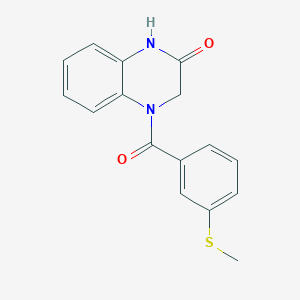
![6-(3-methoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649875.png)
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B2649877.png)
